
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide, also known as PTAA, is a heterocyclic compound that has been studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of organic electronics, optoelectronics, and materials science.
Wirkmechanismus
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is not fully understood. However, it is believed that this compound acts as a hole-transporting material in organic electronic devices. It has been shown to have a high hole mobility, which makes it an efficient material for transporting positive charges in these devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and biocompatible, which makes it a promising material for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is its high hole mobility, which makes it an efficient material for use in organic electronic devices. It is also non-toxic and biocompatible, which makes it a promising material for use in biomedical applications. However, this compound has some limitations for lab experiments, such as its high cost and the complexity of its synthesis method.
Zukünftige Richtungen
There are several future directions for the study of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide. One possible direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of this compound's potential use in biomedical applications, such as in drug delivery and tissue engineering. Additionally, this compound could be further studied for its potential use in other fields, such as in the development of high-performance organic semiconductors and optoelectronic devices.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its high hole mobility, non-toxicity, and biocompatibility make it a promising material for use in organic electronic devices and biomedical applications. However, its high cost and complex synthesis method are limitations for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in other fields.
Synthesemethoden
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide can be synthesized through a multistep reaction process. The first step involves the synthesis of 2-bromo-5-nitropyridine, which is then reacted with 3-thiophenemethanol to obtain the intermediate compound, 2-(pyridin-2-ylmethylthio)-3-(thiophen-3-ylmethyl)nitrobenzene. This intermediate compound is then reduced to the corresponding amine, which is further reacted with thiophene-2-carboxylic acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide has been extensively studied for its potential use in organic electronics and optoelectronics. It has been used as a hole-transporting material in organic solar cells, organic light-emitting diodes, and field-effect transistors. This compound has also been investigated for its potential use in materials science, such as in the development of high-performance organic semiconductors.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(15-5-3-8-21-15)18(10-13-6-9-20-12-13)11-14-4-1-2-7-17-14/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGVBQBTBIROPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-neopentylacetamide](/img/structure/B2782043.png)
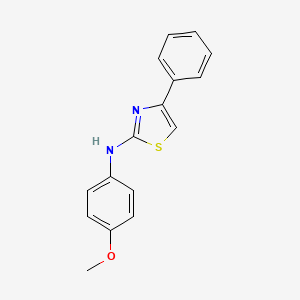
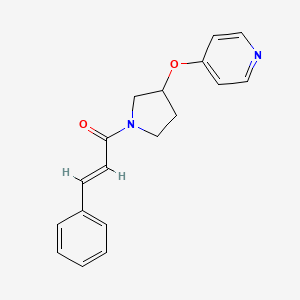
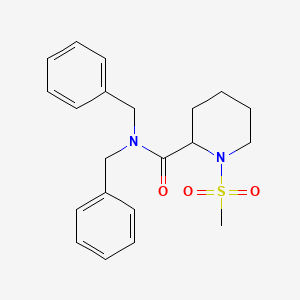
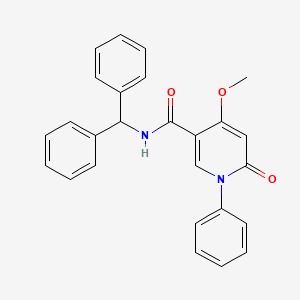
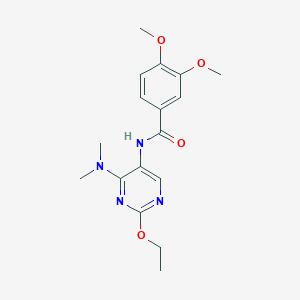

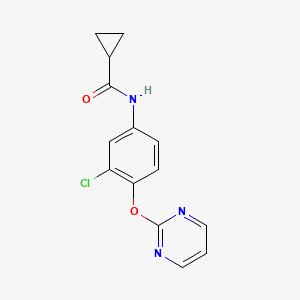
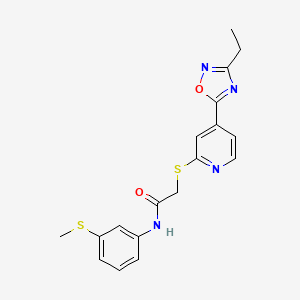

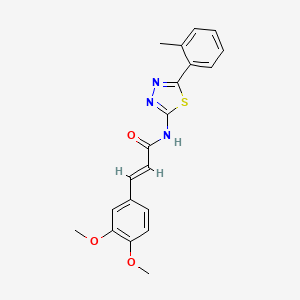
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide](/img/structure/B2782062.png)
![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2782064.png)
![ethyl 2-(3,4,9-trimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2782065.png)